molecular formula C19H19FN2O3S B2458613 N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-60-3

N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2458613
M. Wt: 374.43
InChI Key: XWESAMZZLGCSFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product. Typically, the synthesis of quinoline derivatives involves the construction of the quinoline ring system followed by functionalization to introduce the various substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the quinoline ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups and the overall structure of the molecule .

Scientific Research Applications

Synthesis and Anticancer Potential

One of the primary scientific interests in such compounds lies in their synthesis and potential as anticancer agents. The synthesis of sulfonamides that undergo Sonogashira couplings has been explored for the development of compounds with selective inhibition of cancer cell lines, especially colon and renal cancer lines. This method allows for the incorporation of a range of substituents into the arylsulfonyl moiety, indicating a versatile approach to designing compounds with potential antitumor properties (McCarroll et al., 2007).

Docking Studies and Radiosensitizing Evaluation

Further, docking studies and in vitro screening for anticancer activity have been conducted on fluorine-containing quinoline derivatives bearing a sulfonamide moiety. These studies show promising activities against human breast cancer cell lines, suggesting the therapeutic potential of such compounds. Additionally, the evaluation of these compounds for their ability to enhance cell killing effects of radiation demonstrates their possible application in cancer treatment, enhancing the effectiveness of existing therapies (Ghorab et al., 2011).

Selective COX-2 Inhibitors

The quest for selective COX-2 inhibitors has led to the synthesis of derivatives with sulfonamide groups, showing significant in vivo activity in models of inflammation. This highlights the compound's potential in developing new therapeutic agents for inflammation-related conditions (Singh et al., 2004).

Antimicrobial and Molecular Docking Studies

The antimicrobial potency of new sulfonamides and carbamates synthesized from key intermediates demonstrates their application in developing new antimicrobial agents. Molecular docking studies predict the affinity and orientation of these compounds at the active enzyme site, further elucidating their mechanism of action against microbial strains (Janakiramudu et al., 2017).

Hybrid Compounds with Biological Activity

The development of sulfonamide hybrids, incorporating various pharmacologically active scaffolds, has been reviewed for their antibacterial, anti-carbonic anhydrase, antitumor, and other activities. This area represents a rich field of study for the design and synthesis of new drugs with multiple therapeutic effects (Ghomashi et al., 2022).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s always important to refer to the material safety data sheet (MSDS) for information on the safe handling and storage of the compound .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve modifying the structure of the compound to improve its properties or activity .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESAMZZLGCSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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